1-(4-chlorobenzenesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 1-(4-chlorobenzenesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 868217-20-3
VCID: VC5938064
InChI: InChI=1S/C17H17ClN2O2S2/c1-13-4-2-3-5-14(13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3
SMILES: CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C17H17ClN2O2S2
Molecular Weight: 380.91

1-(4-chlorobenzenesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

CAS No.: 868217-20-3

Cat. No.: VC5938064

Molecular Formula: C17H17ClN2O2S2

Molecular Weight: 380.91

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzenesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole - 868217-20-3

Specification

CAS No. 868217-20-3
Molecular Formula C17H17ClN2O2S2
Molecular Weight 380.91
IUPAC Name 1-(4-chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Standard InChI InChI=1S/C17H17ClN2O2S2/c1-13-4-2-3-5-14(13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3
Standard InChI Key AVRRICLCZZDLGB-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1-(4-Chlorobenzenesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole belongs to the imidazolidine class, featuring a five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. The 4-chlorobenzenesulfonyl group (-SO₂C₆H₄Cl) at position 1 and the (2-methylphenyl)methylsulfanyl group (-SCH₂C₆H₃(CH₃)) at position 2 introduce steric and electronic complexity, influencing reactivity and intermolecular interactions. The chlorine atom on the benzene ring enhances electrophilicity, while the methyl group on the adjacent aromatic moiety contributes to hydrophobic interactions.

Table 1: Fundamental Chemical Identifiers

PropertyValue
CAS No.868217-20-3
Molecular FormulaC₁₇H₁₇ClN₂O₂S₂
Molecular Weight380.91 g/mol
IUPAC Name1-(4-Chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
SMILESC1CN(C(=N1)SCC2=CC=CC=C2C)S(=O)(=O)C3=CC=C(C=C3)Cl

Electronic and Steric Considerations

The sulfonamide group (-SO₂N<) acts as a strong electron-withdrawing moiety, polarizing the imidazole ring and enhancing its susceptibility to nucleophilic attack at the sulfur atom. Conversely, the sulfanyl group (-S-) provides a nucleophilic site, facilitating thioether bond formation. The dihydroimidazole ring (4,5-dihydro-1H-imidazole) adopts a partially saturated conformation, reducing ring strain compared to fully unsaturated imidazoles. X-ray crystallography of analogous compounds reveals planar sulfonamide groups and twisted conformations between the aromatic rings, which may influence packing in solid-state materials.

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis of this compound typically begins with 4-chlorobenzenesulfonyl chloride (CAS 98-60-2), a commercially available reagent . In a representative pathway:

  • Sulfonylation: Reaction of 4,5-dihydro-1H-imidazole-2-thiol with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the intermediate 1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole-2-thiol.

  • Alkylation: The thiol group undergoes nucleophilic substitution with (2-methylphenyl)methyl bromide, forming the target compound. Lewis acids such as BF₃·Et₂O may catalyze sulfonyl group migration during side reactions.

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Sulfonylation4-Chlorobenzenesulfonyl chloride, Et₃N, THF, 0°C → RT65–75
Alkylation(2-Methylphenyl)methyl bromide, K₂CO₃, DMF, 60°C50–60

Side Reactions and Byproduct Formation

Competing reactions include over-sulfonylation at the imidazole nitrogen and oxidation of the sulfanyl group to sulfoxide or sulfone derivatives. Chromatographic purification (e.g., silica gel, eluent: ethyl acetate/hexane) is critical to isolate the desired product.

Analytical Characterization Techniques

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.75–7.72 (d, 2H, aromatic protons adjacent to sulfonyl), δ 7.35–7.20 (m, 4H, aromatic protons from 2-methylphenyl), and δ 3.85–3.45 (m, 4H, dihydroimidazole ring CH₂ groups).

  • IR (KBr, cm⁻¹): Peaks at 1345 (asymmetric S=O stretch), 1162 (symmetric S=O stretch), and 690 (C-S stretch) confirm sulfonamide and sulfanyl functionalities.

  • HRMS (ESI+): Observed m/z 381.0452 [M+H]⁺ (calculated for C₁₇H₁₈ClN₂O₂S₂: 381.0455).

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